N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining an isoxazole ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dihydro-4H-cyclopenta[c]isoxazole with benzo[d]thiazole-6-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-substituted isoxazoles, share some chemical properties but differ in biological activity.
Thiazole Derivatives: Thiazole-containing compounds, like benzo[d]thiazole derivatives, have diverse biological activities and can be compared based on their therapeutic potential.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of isoxazole and thiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQGIDTQVRZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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